

Comparative Toxicity Analysis: N-Methylmescaline vs. Mescaline

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Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: *B3025681*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of N-Methylmescaline and its parent compound, mescaline. The information presented is based on available experimental data to assist researchers in understanding the relative safety and pharmacological properties of these psychoactive phenethylamines.

Executive Summary

N-Methylmescaline, a naturally occurring alkaloid and a derivative of mescaline, exhibits a lower toxicity profile compared to mescaline.^[1] This reduced toxicity is evidenced by a higher median lethal dose (LD50) and is consistent with its weaker affinity for serotonin receptors, which are the primary targets for mescaline's psychoactive and physiological effects. N-methylation of mescaline has been shown to decrease its central nervous system potency.^[1]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data (LD50) for mescaline and N-Methylmescaline in various animal models. A higher LD50 value indicates lower acute toxicity.

Compound	Animal Species	Route of Administration	LD50 (mg/kg)	LD50 (mmol/kg)	Reference
Mescaline	Mouse	Intraperitoneal (i.p.)	212 - 315	1.00 - 1.49	--INVALID-LINK--
Rat	Intraperitoneal (i.p.)	132 - 410	0.62 - 1.94	--INVALID-LINK--	
Guinea Pig	Intraperitoneal (i.p.)	328	1.55	--INVALID-LINK--	
Dog	Intravenous (i.v.)	54	0.26	--INVALID-LINK--	
Rhesus Monkey	Intravenous (i.v.)	130	0.62	--INVALID-LINK--	
N-Methylmescaline	Mouse	Intraperitoneal (i.p.)	389	1.72	--INVALID-LINK--
Rat	Intraperitoneal (i.p.)	477	2.12	--INVALID-LINK--	
Guinea Pig	Intraperitoneal (i.p.)	429	1.90	--INVALID-LINK--	
Dog	Intravenous (i.v.)	>113	>0.50	--INVALID-LINK--	
Rhesus Monkey	Intravenous (i.v.)	>113	>0.50	--INVALID-LINK--	

Neurotoxicity and Physiological Effects

Mescaline: Mescaline's psychoactive effects are primarily mediated by its agonist activity at serotonin 5-HT_{2A} receptors.[2][3] High doses can lead to a range of physiological effects, including increased heart rate and blood pressure, pupil dilation, and changes in motor

function.[4] While there is no strong evidence of direct neurotoxicity in typical human use, high doses in animal studies can induce convulsions and respiratory arrest.[4]

N-Methylmescaline: N-Methylmescaline exhibits a significantly lower affinity for serotonin receptors compared to mescaline.[1] Specifically, its affinity for the 5-HT_{2A} receptor is about half that of mescaline. This reduced receptor binding is a likely contributor to its decreased central nervous system potency and lower toxicity.[1] In rodent drug discrimination tests, N-Methylmescaline did not substitute for mescaline, further indicating a different and less potent pharmacological profile.[1] Studies by Alexander Shulgin indicated that N-Methylmescaline shows no central or peripheral effects at doses up to 25 mg.[1]

Experimental Protocols

Acute Toxicity (LD50) Determination in Rodents (General Protocol)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a phenethylamine derivative, such as mescaline or N-Methylmescaline, in a rodent model (e.g., mice or rats).

1. Animal Model and Housing:

- Species: Albino mice or Wistar rats.
- Health Status: Healthy, adult animals of a specific weight range.
- Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals should have access to food and water ad libitum before the experiment.

2. Dose Preparation:

- The test substance is dissolved in a suitable vehicle (e.g., saline).
- A range of doses is prepared, typically in a logarithmic progression, to establish a dose-response curve.

3. Administration:

- The substance is administered via a specific route, commonly intraperitoneal (i.p.) or oral (p.o.) gavage.
- A control group receives the vehicle only.

4. Observation:

- Animals are observed continuously for the first few hours post-administration and then periodically for at least 24 to 48 hours.
- Observations include signs of toxicity such as convulsions, changes in motor activity, respiratory distress, and mortality.

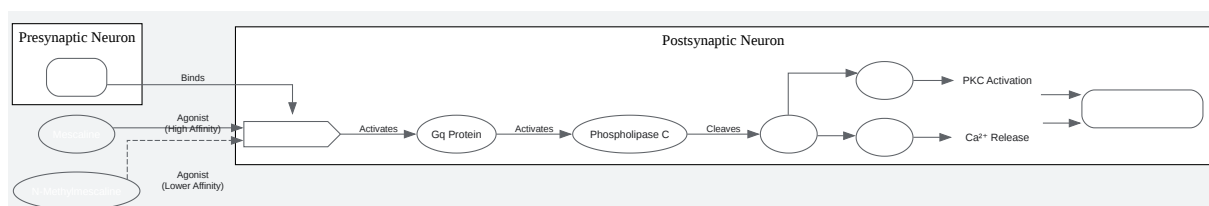
5. Data Analysis:

- The number of mortalities at each dose level is recorded.
- The LD50 value and its confidence intervals are calculated using statistical methods such as probit analysis.

Signaling Pathways and Experimental Workflows

Serotonergic Signaling Pathway

The following diagram illustrates the interaction of mescaline and N-Methylmescaline with the 5-HT_{2A} receptor, a key pathway for their psychoactive effects.

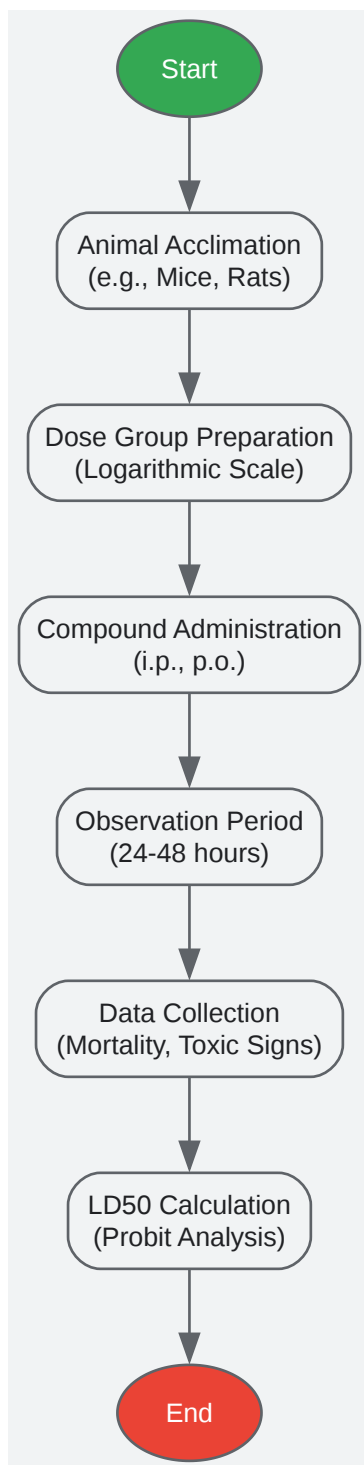


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Caption: Serotonergic pathway activation by mescaline and N-Methylmescaline.

Acute Toxicity (LD50) Determination Workflow

This diagram outlines the general experimental workflow for determining the LD50 of a compound.



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Caption: General workflow for an acute toxicity (LD50) study.

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